1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro-
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Overview
Description
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 3, a methyl group at position 1, a nitro group at position 4, and a carbonyl chloride group at position 5. It is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
The synthesis of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 3-ethyl-1-methyl-4-nitro-1H-pyrazole.
Formation of Carbonyl Chloride: The resulting nitro compound is then treated with thionyl chloride to introduce the carbonyl chloride group at position 5.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- undergoes various chemical reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with alcohols and amines to form esters and amides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include thionyl chloride, nitric acid, sulfuric acid, and hydrogen gas. Major products formed from these reactions include esters, amides, and amino derivatives.
Scientific Research Applications
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the synthesis of various derivatives, which may interact with biological targets through different pathways. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- can be compared with other similar compounds:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the nitro and carbonyl chloride groups, making it less reactive in certain synthetic applications.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride:
The uniqueness of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl-4-nitro- lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
26381-81-7 |
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Molecular Formula |
C7H8ClN3O3 |
Molecular Weight |
217.61 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4-nitropyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C7H8ClN3O3/c1-3-4-5(11(13)14)6(7(8)12)10(2)9-4/h3H2,1-2H3 |
InChI Key |
SAUSZFCHJWPXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)C |
Origin of Product |
United States |
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